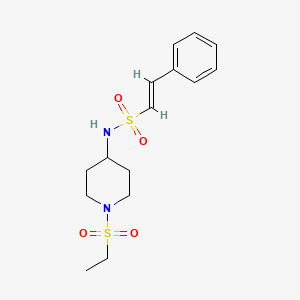

N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

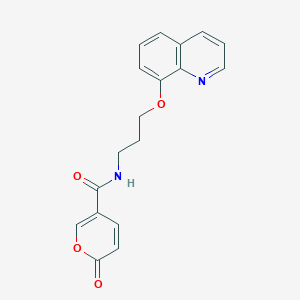

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including a pyrrolidine ring, a piperidine ring, a benzyl group, and an acetamide group. These groups can contribute to the compound’s physicochemical properties and biological activity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the pyrrolidine and piperidine rings might undergo reactions involving the nitrogen atom, such as alkylation or acylation .科学的研究の応用

RuO4-mediated Oxidation Reactions

RuO4-mediated oxidation of N-benzylated tertiary amines demonstrates the role of such compounds in synthesizing lactams and benzoyl derivatives through oxidative processes. This study shows the oxidation of N-benzylmorpholine, -piperidine, and -pyrrolidine, highlighting the chemical reactivity of related structures in forming valuable chemical intermediates (Petride et al., 2004).

Synthesis of N-Methyl-2-Benzoylmethylsulfanyl Compounds

A one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone led to the synthesis of alternative products, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This study underlines the compound's role in generating heterocyclic compounds with potential pharmacological applications (Krauze et al., 2007).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

The compound plays a pivotal role in the synthesis of oxindoles through palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis. This process is vital for producing compounds that can inhibit the Serine palmitoyl transferase enzyme, demonstrating the compound's importance in developing new medicinal agents (Magano et al., 2014).

Photochemical Synthesis of N-arylacetyl Lactams

The photochemical formation of N-arylacetyl lactams from corresponding N-phenylglyoxylic acid derivatives elucidates the compound's application in synthesizing lactams. This process involves the possible formation and cleavage of a cyclic ether, leading to the 1, 4-transfer of a carbonyl group, which is crucial for developing pharmaceutical intermediates (Jiang et al., 2013).

Unique Oxidation Reactions of Amides

The oxidation of N-acyl cyclic amines with RuIVtetraarylporphyrin and pyridine N-oxides directly yields N-acyl amino acids via oxidative C-N bond cleavage. This novel reaction type, which selectively cleaves the C-N bond at the less substituted carbon, underscores the compound's significance in organic synthesis and potential pharmacological applications (Ito et al., 2005).

将来の方向性

特性

IUPAC Name |

N-[4-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c1-20(30)27-23-11-9-22(10-12-23)26(31)28-16-13-24(14-17-28)29-15-5-8-25(29)19-32-18-21-6-3-2-4-7-21/h2-4,6-7,9-12,24-25H,5,8,13-19H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRJNHCLJDDZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)

![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)

![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)